molecular formula C15H11BrO2S B5796600 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate

7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate

Cat. No. B5796600
M. Wt: 335.2 g/mol
InChI Key: SNRSTRQJNWADAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells while sparing normal cells. Additionally, this compound has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate. One area of research is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in cancer and neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
In conclusion, 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate has been achieved using various methods. One of the most commonly used methods involves the reaction of 7-bromo-2-methylbenzo[de]thiochromen-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions for several hours, followed by purification using column chromatography.

Scientific Research Applications

7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate has been used in several scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly in breast cancer and leukemia. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(10-bromo-3-methyl-2-thiatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2S/c1-8-15(18-9(2)17)11-5-3-4-10-12(16)6-7-13(19-8)14(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRSTRQJNWADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC3=C(C=CC(=C32)S1)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylbenzo[de]thiochromen-3-yl acetate

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